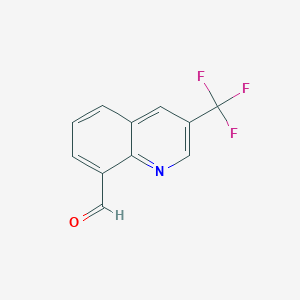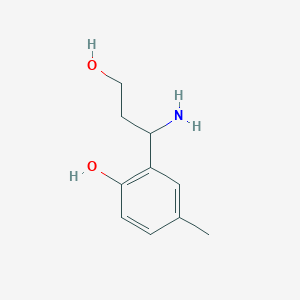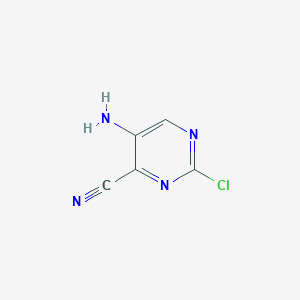
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and an acetonitrile group at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile typically involves the bromination of 6-methoxypyridine followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-methoxypyridine with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methoxypyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 2-Bromo-6-methoxy-4-methylpyridine
- 2-Bromo-6-methoxypyridin-4-yl)methanol
- 2-Bromo-6-methoxyisonicotinonitrile
- 2-Bromo-6-methoxypyridin-4-yl)methanamine
Uniqueness
2-(2-Bromo-6-methoxypyridin-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can significantly influence its reactivity and applications. This functional group can participate in various chemical reactions, making the compound versatile for different synthetic and research purposes .
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
2-(2-bromo-6-methoxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2H2,1H3 |
Clave InChI |
NCKVCMHDNBKHFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)




![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)




